Benzyl methyl sulfide

Description

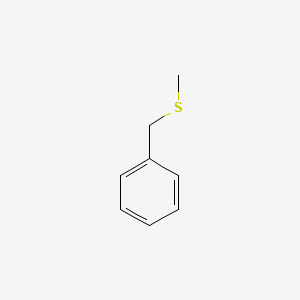

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQPKKGMNWASPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061106 | |

| Record name | Benzyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with odor of "stench"; Not miscible in water; [MSDSonline], Liquid, colourless liquid | |

| Record name | Benzyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

73 °C | |

| Record name | Benzyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

slightly soluble in water; soluble in fats | |

| Record name | Benzyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015-1.020 | |

| Record name | Benzyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

766-92-7 | |

| Record name | Benzyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(methylthio)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3900RBK51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30 °C | |

| Record name | Benzyl methyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Methyl Sulfide

Introduction: Unveiling the Versatility of Benzyl Methyl Sulfide

This compound, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a multifaceted organosulfur compound that has garnered significant interest across various scientific disciplines.[1] With the chemical formula C₈H₁₀S, this seemingly simple molecule packs a considerable punch in terms of its utility, ranging from its characteristic aroma in the flavor and fragrance industry to its pivotal role as a versatile intermediate in organic synthesis and drug discovery.[2][3][4] Its unique structural features—a nucleophilic sulfur atom, an activatable benzylic position, and a stable benzyl protecting group—render it a valuable tool for chemists. This guide aims to provide a comprehensive overview of the core chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This compound is a colorless to pale yellow liquid with a distinct sulfurous, roasted, and onion-like odor.[5] Key physicochemical and spectroscopic data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| CAS Number | 766-92-7 | [1] |

| Appearance | Colorless to pale yellow clear liquid | [] |

| Boiling Point | 195-198 °C | |

| Melting Point | -28 °C | [] |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.562 | |

| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.66 (s, 2H, CH₂), 1.97 (s, 3H, CH₃) | [7] |

| ¹³C NMR (CDCl₃) | δ 138.5, 129.0, 128.5, 127.1, 38.9, 15.6 | |

| IR (Neat) | 3061, 3028, 2918, 1494, 1453, 1425, 1225, 765, 696 cm⁻¹ | [8] |

| Mass Spectrum (EI) | m/z 138 (M+), 91 (base peak), 65, 45 | [8] |

Synthesis of this compound: A Practical Approach

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a benzyl halide with a methylthiolate source. This reaction is typically high-yielding and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis via Williamson Ether-like Reaction

This protocol describes a reliable method for the synthesis of this compound from benzyl bromide and sodium thiomethoxide.

Materials:

-

Benzyl bromide

-

Sodium thiomethoxide (or generated in situ from methanethiol and a base like sodium hydroxide)

-

Ethanol or Dimethylformamide (DMF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve sodium thiomethoxide in ethanol or DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of benzyl bromide to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction.

-

The initial cooling of the reaction mixture helps to control any exothermicity of the reaction.

-

The aqueous workup is essential to remove any unreacted sodium thiomethoxide and other inorganic byproducts.

Chemical Reactivity: A Triumvirate of Functionality

The reactivity of this compound is dominated by three key features: the nucleophilic sulfur atom, the potential for oxidation at the sulfur center, and the lability of the benzyl group, which can be cleaved under various conditions.

Oxidation: Stepwise Access to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. The choice of oxidant and reaction conditions dictates the outcome of the reaction.

-

Oxidation to Benzyl Methyl Sulfoxide: This transformation is often achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[9] These reagents allow for controlled oxidation, minimizing the over-oxidation to the sulfone.[9] Chiral sulfoxides, which are valuable building blocks in asymmetric synthesis, can be prepared using enantioselective oxidation methods, for instance, employing a titanium/hydrobenzoin catalyst system.[10]

-

Oxidation to Benzyl Methyl Sulfone: Stronger oxidizing agents or more forcing conditions are required to achieve complete oxidation to the sulfone. Reagents like potassium permanganate or excess hydrogen peroxide can be employed for this purpose.[11] The resulting sulfone is a stable, crystalline solid with applications in medicinal chemistry.

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of 30% hydrogen peroxide to the stirred solution.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxide.

-

Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over a suitable drying agent, and concentrate to obtain the crude sulfoxide.

-

The product can be purified by column chromatography or recrystallization.

Self-Validating System: The progress of the oxidation can be easily tracked by TLC, as the sulfoxide is significantly more polar than the starting sulfide. The complete consumption of the starting material and the appearance of a single new spot (for the sulfoxide) validates the reaction's progress.

Debenzylation: Unmasking the Thiol

The benzyl group in this compound can be cleaved to reveal a methyl thiol moiety. This deprotection strategy is valuable in multi-step syntheses. Common methods for debenzylation include:

-

Dissolving Metal Reduction: The use of sodium in liquid ammonia is a classic and effective method for cleaving benzyl ethers and thioethers.

-

Catalytic Hydrogenolysis: While effective for benzyl ethers, catalytic hydrogenolysis (e.g., H₂/Pd-C) of sulfur-containing compounds can be challenging due to catalyst poisoning by sulfur. However, under specific conditions and with certain catalysts, this method can be employed.

-

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) or magnesium iodide can facilitate the cleavage of benzyl ethers and can be applied to thioethers as well.[12][13][14]

Nucleophilic Reactivity of the Sulfur Atom: Formation of Sulfonium Salts

The lone pair of electrons on the sulfur atom makes this compound a good nucleophile. It readily reacts with alkyl halides to form stable sulfonium salts.[15] This reaction is a classic example of an Sₙ2 reaction where the sulfur atom acts as the nucleophile. The resulting sulfonium salts are useful intermediates in organic synthesis, for example, as precursors for ylides in the Wittig or Corey-Chaykovsky reactions.

This compound reacts with an alkyl halide, such as methyl iodide, to form a benzyl(dimethyl)sulfonium salt. This reaction is typically carried out in a polar solvent.

Applications in Drug Discovery and Development

The unique chemical properties of this compound and its derivatives make them valuable in the pharmaceutical industry. The sulfide and sulfoxide moieties are present in a number of biologically active compounds. For instance, derivatives of benzyl phenyl sulfide have been investigated as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[16] Furthermore, the ability to easily introduce and modify the sulfur-containing group makes this compound a useful building block in the synthesis of more complex drug candidates.[2]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[17] It may cause irritation to the eyes, skin, and respiratory tract.[5] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.[17][18] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[17] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[5][17][18][19]

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern chemist. Its well-defined physical and spectroscopic properties, coupled with its predictable and tunable reactivity, make it an ideal substrate for a wide range of chemical transformations. From its role in creating unique flavors and fragrances to its application as a key building block in the synthesis of complex molecules and potential therapeutic agents, the importance of this compound is undeniable. This guide has provided an in-depth overview of its core chemical properties and reactivity, with the aim of empowering researchers and scientists to harness the full potential of this remarkable compound in their endeavors.

References

- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 766-92-7 [thegoodscentscompany.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. rsc.org [rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 13. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US3409660A - Benzyl sulfonium salts - Google Patents [patents.google.com]

- 16. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to Benzyl Methyl Sulfide: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for benzyl methyl sulfide (C₈H₁₀S), a common organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships behind experimental choices and provides a self-validating framework for the described protocols, ensuring scientific integrity and practical applicability.

Introduction

This compound, also known as methyl benzyl sulfide, is a valuable building block in organic synthesis and possesses a characteristic odor that finds applications in the flavor and fragrance industry. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a detailed spectroscopic characterization of this compound, offering insights into its molecular framework through the complementary techniques of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or equivalent) is utilized.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is employed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.00 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Aromatic Region (δ 7.35 - 7.20 ppm): The complex multiplet in this downfield region is characteristic of the five protons on the monosubstituted benzene ring. The slight differences in their electronic environments lead to overlapping signals.[1]

-

Methylene Protons (δ 3.65 ppm): The singlet integrating to two protons is assigned to the benzylic methylene group (-CH₂-). Its chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom and the aromatic ring. The absence of coupling indicates no adjacent non-equivalent protons.

-

Methyl Protons (δ 2.00 ppm): The singlet integrating to three protons corresponds to the methyl group (-CH₃) attached to the sulfur atom. This signal is in the expected region for a methyl group adjacent to a sulfur atom.

Caption: ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays five signals, confirming the presence of five distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | Quaternary aromatic carbon (C-ipso) |

| 129.0 | Aromatic carbons (C-ortho) |

| 128.5 | Aromatic carbons (C-para) |

| 127.1 | Aromatic carbons (C-meta) |

| 38.8 | Methylene carbon (-CH₂-) |

| 15.7 | Methyl carbon (-CH₃) |

Interpretation:

-

Aromatic Carbons (δ 127.1 - 138.3 ppm): Four signals are observed in the aromatic region. The quaternary carbon directly attached to the methylene group (ipso-carbon) is the most deshielded. The signals for the ortho, meta, and para carbons are consistent with a monosubstituted benzene ring.

-

Aliphatic Carbons (δ 15.7 and 38.8 ppm): The signal at 38.8 ppm is assigned to the benzylic methylene carbon, shifted downfield by the adjacent sulfur and aromatic ring. The upfield signal at 15.7 ppm corresponds to the methyl carbon.

Caption: ¹³C NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or solvent) is first collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of aromatic and aliphatic C-H bonds, as well as the carbon-sulfur bond.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085-3030 | Medium-Weak | Aromatic C-H stretch |

| 2980-2920 | Medium-Weak | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~690 | Weak | C-S stretch |

Interpretation:

-

Aromatic C-H Stretching (3085-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[2]

-

Aliphatic C-H Stretching (2980-2920 cm⁻¹): The bands just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene and methyl groups.

-

Aromatic C=C Ring Stretching (1600, 1495, 1450 cm⁻¹): These characteristic absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-H Out-of-Plane Bending (740, 700 cm⁻¹): The strong absorptions in this region are highly diagnostic for the substitution pattern of the benzene ring. The presence of strong bands around 750-700 cm⁻¹ and 710-690 cm⁻¹ is characteristic of a monosubstituted benzene.

-

C-S Stretching (~690 cm⁻¹): The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

| 45 | 10 | [CH₂SH]⁺ |

Interpretation:

-

Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the molecular weight of this compound (C₈H₁₀S), confirming its elemental composition. The relatively high intensity of the molecular ion peak is typical for aromatic compounds.

-

Base Peak (m/z 91): The most intense peak in the spectrum (the base peak) is at m/z 91. This is attributed to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-S bond and subsequent rearrangement of the resulting benzyl cation. This is a very common and diagnostic fragmentation for benzyl-containing compounds.

-

Other Fragments: The peak at m/z 65 arises from the loss of acetylene (C₂H₂) from the tropylium ion. The fragment at m/z 45 corresponds to the [CH₂SH]⁺ ion, resulting from cleavage of the benzyl-methylene bond.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its correct identification and use in various scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Methyl Sulfide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyl methyl sulfide (C₈H₁₀S), a key thioether in organic synthesis and a component in flavor and fragrance applications. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.

Introduction and Strategic Importance

This compound, also known as [(methylsulfanyl)methyl]benzene, is an organosulfur compound with the CAS Registry Number 766-92-7.[1][2] Structurally, it consists of a benzyl group (C₆H₅CH₂) attached to a methyl sulfide group (SCH₃). Its utility spans from being a valuable building block in the synthesis of more complex molecules to its use as a flavoring agent, noted for its savory, meaty notes.[3][4] Understanding its synthesis and confirming its identity and purity are critical steps for its application in any research or commercial setting. This document will first detail a reliable synthetic protocol based on nucleophilic substitution, followed by a multi-faceted analytical approach to unequivocally characterize the final product.

Synthesis: A Mechanistic Approach

The formation of the C-S bond in this compound is most efficiently achieved via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis analogous to the Williamson ether synthesis.[5][6] This pathway is favored due to its high efficiency, atom economy, and the ready availability of starting materials.

The SN2 Pathway: Rationale and Design

The core of the synthesis involves the reaction of a sulfur-based nucleophile with a benzyl electrophile. The SN2 mechanism is ideal for this transformation.[6][7]

-

Electrophile Selection : Benzyl halides (e.g., benzyl chloride or benzyl bromide) are superb electrophiles for SN2 reactions. The benzylic carbon is sterically accessible (primary), and the transition state is stabilized by the adjacent π-system of the benzene ring, accelerating the reaction rate. While benzyl bromide is more reactive due to bromide being a better leaving group, benzyl chloride is often a more cost-effective choice for large-scale synthesis.

-

Nucleophile Selection : The thiomethoxide anion (CH₃S⁻) is a potent sulfur nucleophile. Its high polarizability and relatively low solvation in appropriate solvents make it highly reactive. It is typically sourced from sodium thiomethoxide or generated in situ from methanethiol and a strong base.

-

Solvent Choice : The choice of solvent is critical for maximizing the rate of an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are optimal.[5][8] These solvents effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile (CH₃S⁻) relatively "naked" and aggressive, thereby promoting a rapid reaction.

Visualizing the Synthesis: Reaction Mechanism

The diagram below illustrates the concerted SN2 mechanism for the synthesis of this compound from benzyl chloride and sodium thiomethoxide.

Caption: SN2 mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

-

Sodium thiomethoxide (NaSCH₃)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.1 equivalents) in 100 mL of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Electrophile: Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature. An exotherm may be observed. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzyl chloride) is consumed.

-

Work-up and Extraction:

-

Once the reaction is complete, pour the mixture into 200 mL of water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes any unreacted acidic species and residual DMF.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Comprehensive Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical property measurements.

Physical Properties

The synthesized product should be a clear, colorless to light yellow liquid.[9] Key physical constants are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Boiling Point | 195-198 °C (at 760 mmHg) | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.562 - 1.573 | [3] |

Spectroscopic Validation Workflow

The following workflow provides a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.2 - 7.4 | Multiplet | 5H | C₆H ₅ |

| Benzylic | ~ 3.6 | Singlet | 2H | Ph-CH ₂-S |

| Methyl | ~ 2.0 | Singlet | 3H | S-CH ₃ |

| (Data referenced from typical spectra and chemical shift predictions)[10][11] |

-

¹³C NMR Spectroscopy : The carbon NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Aromatic (ipso) | ~ 138 | C -CH₂ |

| Aromatic (ortho, meta, para) | ~ 127 - 129 | C ₆H₅ |

| Benzylic | ~ 39 | Ph-C H₂-S |

| Methyl | ~ 15 | S-C H₃ |

| (Data referenced from spectral databases)[12] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

-

Expected Fragmentation : Electron Ionization (EI) is typically used.

| m/z | Ion | Significance |

| 138 | [C₈H₁₀S]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 65 | [C₅H₅]⁺ | Loss of acetylene from tropylium ion |

| (Data referenced from NIST and PubChem databases)[1][2] |

The base peak at m/z 91 is characteristic of benzyl-containing compounds, arising from the highly stable tropylium cation formed after cleavage of the benzylic C-S bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 700 - 800 | C-S Stretch | Thioether |

| (Data referenced from spectral databases)[1][13][14] |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[1][15][16] It can cause skin, eye, and respiratory tract irritation.[3][9]

-

Handling : Always handle in a well-ventilated chemical fume hood.[9][15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Keep away from heat, sparks, and open flames.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

First Aid : In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air.[15] If ingested, rinse mouth with water and seek immediate medical attention.[15][16]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. The SN2 reaction between a benzyl halide and sodium thiomethoxide provides a high-yield route to the desired product. The subsequent analytical workflow, employing NMR, MS, and IR spectroscopy, creates a self-validating system that ensures the unequivocal confirmation of the product's structure and purity. Adherence to these protocols and safety guidelines will enable researchers to confidently prepare and utilize this compound in their scientific endeavors.

References

- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 766-92-7 [thegoodscentscompany.com]

- 4. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound(766-92-7) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(766-92-7) 13C NMR [m.chemicalbook.com]

- 13. This compound(766-92-7) IR Spectrum [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Characterization of Benzyl Methyl Sulfide: Boiling and Melting Point Analysis

Introduction: Defining Benzyl Methyl Sulfide

This compound (CAS No. 766-92-7), also known by synonyms such as methyl benzyl sulfide and 1-phenyl-2-thiapropane, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] Structurally, it consists of a benzyl group attached to a methyl sulfide moiety. This compound presents as a colorless to pale yellow liquid and is characterized by a strong, often described as stenchy or sulfurous, odor.[1][3][4] While it has applications as a flavoring agent, its primary role in research and development is as a versatile intermediate in organic synthesis.

For professionals in drug development and chemical research, a precise understanding of a compound's physical properties is not merely academic; it is foundational to its synthesis, purification, handling, and formulation. The melting and boiling points are critical thermal transition markers that serve as primary indicators of identity and purity. This guide provides an in-depth examination of these properties for this compound, grounded in established experimental protocols and authoritative data.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound provides a foundational dataset for laboratory applications.

Table 1: Summary of Key Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 766-92-7 | [1] |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor | Strong, sulfurous, "stench" | [1][2] |

| Solubility | Slightly soluble in water; soluble in fats and organic solvents | [1][2] |

| Density (25 °C) | 1.015 - 1.020 g/mL | [1] |

| Refractive Index (20 °C) | 1.563 - 1.573 | [1][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1][2] |

In-Depth Analysis of Thermal Transition Points

The melting and boiling points are definitive physical constants whose accurate determination is paramount for compound verification.

Table 2: Reported Melting and Boiling Points of this compound

| Thermal Property | Temperature Range | Pressure Conditions | Source(s) |

| Melting Point | -30 °C | Not Applicable | [1][6] |

| Boiling Point | 196 - 198 °C | 760 mm Hg (Standard Pressure) | [1][2] |

| Boiling Point | 87 - 88 °C | 11 mm Hg (Vacuum) | [5] |

Melting Point: A Marker of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a very narrow temperature range (typically <1-2°C). The presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, the sharpness of the melting point is a reliable and experimentally accessible indicator of sample purity. Given that this compound's melting point is -30°C, its determination requires specialized low-temperature apparatus and is less commonly performed for routine identification compared to its boiling point.[1][2]

Boiling Point: The Influence of Atmospheric Pressure

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] This relationship makes the boiling point critically dependent on pressure; a lower external pressure reduces the temperature required to achieve boiling. For this reason, reporting the pressure at which a boiling point was measured is non-negotiable for data integrity. The data for this compound clearly illustrates this, with a boiling point of 196-198°C at standard atmospheric pressure (760 mm Hg) and a significantly lower boiling point of 87-88°C under vacuum conditions.[1][5] This property is fundamental to designing purification protocols such as vacuum distillation, which allows for the purification of high-boiling compounds at lower temperatures to prevent thermal decomposition.

Experimental Determination Protocols

The following protocols are designed as self-validating systems, where the quality of the result (e.g., a sharp melting or boiling range) provides confidence in both the protocol's execution and the sample's purity.

Protocol for Melting Point Determination (Capillary Method)

Principle: This method is the standard for determining the melting point of a crystalline solid. It relies on slow, controlled heating of a small sample packed into a capillary tube while observing the precise temperature range of the solid-to-liquid phase transition.[9] Since this compound is a liquid at room temperature, this protocol would apply to derivatives or situations where it is crystallized at low temperatures.

Methodology:

-

Sample Preparation: Ensure the solid sample is thoroughly dry and finely powdered to allow for uniform packing and heat transfer.[9][10]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal results.[10]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination: Conduct an initial rapid heating (10-15°C/minute) to find the approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new sample and heat slowly, at a rate of 1-2°C per minute, as you approach the expected melting point.

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

Trustworthiness: A pure sample will exhibit a sharp melting range (≤2°C). A broad or depressed range is a direct indication of impurities, prompting further purification steps.

Protocol for Boiling Point Determination (Micro-Capillary Method)

Principle: This technique is ideal for determining the boiling point with a small amount of liquid (a few milliliters).[11] It operates by establishing an equilibrium between the liquid's vapor pressure and the external pressure within an inverted capillary tube.

Causality Behind the Method: As the sample is heated, the air trapped in the inverted capillary expands and escapes, followed by the vapor of the boiling liquid.[11] This is observed as a steady stream of bubbles. When the heat is removed and the apparatus begins to cool, the vapor pressure inside the capillary drops. The exact moment the external pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This point of equilibrium is, by definition, the boiling point at that atmospheric pressure.[8]

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube containing 2-3 mL of this compound to a thermometer.

-

Place a small capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[11]

-

-

Heating: Heat the apparatus gently. A stream of bubbles will first emerge from the capillary as trapped air is expelled. Continue heating until a rapid and continuous stream of bubbles emerges—this indicates the sample's vapor is now escaping.[11]

-

Cooling and Observation: Remove the heat source. The rate of bubbling will slow and then stop.

-

Data Recording: Carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the experimental boiling point. Record this temperature.[11]

-

Pressure Correction: Crucially, record the ambient atmospheric pressure from a barometer. For comparison with literature values, the measured boiling point may need to be corrected to standard pressure (760 mm Hg) using a pressure-temperature nomograph.[12]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the complete physicochemical characterization of a newly acquired sample of this compound.

Caption: Workflow for the determination of boiling and melting points of this compound.

Essential Safety and Handling

This compound must be handled with appropriate care. It is a combustible liquid and an irritant to the eyes, skin, and respiratory system.[3][4][13]

-

Engineering Controls: Always use this chemical within a certified chemical fume hood to ensure adequate ventilation.[3] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][14]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[13]

Conclusion

The boiling and melting points of this compound are well-defined physical constants that are indispensable for its identification and purity assessment. The boiling point is particularly useful, with an established value of 196-198°C at standard pressure. Adherence to rigorous, well-understood experimental protocols, such as the micro-capillary method for boiling point determination, is essential for generating reliable and trustworthy data in a research and development setting. This technical guide provides the foundational knowledge and practical steps required for scientists to confidently characterize this important chemical intermediate.

References

- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound, 766-92-7 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. westlab.com [westlab.com]

- 10. southalabama.edu [southalabama.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of Benzyl Methyl Sulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of benzyl methyl sulfide in a range of common organic solvents. As a key organosulfur compound utilized in organic synthesis and as a flavoring agent, a thorough understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical principles governing the dissolution of this compound, presents quantitative solubility data, and offers detailed experimental protocols for solubility determination. The content is structured to provide both foundational knowledge and practical insights, enabling users to make informed decisions in experimental design and process development.

Introduction: The Significance of this compound Solubility

This compound (CAS 766-92-7), also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a thioether characterized by a benzyl group and a methyl group attached to a sulfur atom.[1] Its distinct "stench" is a notable physical property.[1] Beyond its sensory characteristics, this compound serves as a versatile intermediate in organic synthesis and has applications in the food and fragrance industries.[2]

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications.[3] For researchers and drug development professionals, understanding the solubility of this compound is essential for:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants, including this compound, is fundamental to achieving optimal reaction kinetics and yields.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on solubility differences to isolate and purify target compounds.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a key determinant of bioavailability and formulation stability.

-

Extraction and Separation: Solubility governs the partitioning of a compound between two immiscible phases, a principle that is central to extraction procedures.

This guide aims to provide a detailed exploration of the solubility of this compound, moving from theoretical underpinnings to practical application.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of one substance in another is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. At a molecular level, solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The primary intermolecular forces at play in the context of this compound and organic solvents are:

-

London Dispersion Forces: These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and increase with molecular size and surface area. The benzyl group and the overall size of the this compound molecule contribute to its significant dispersion forces.

-

Dipole-Dipole Forces: These forces exist between polar molecules that have permanent dipoles. While the carbon-sulfur bonds in thioethers have a lower polarity than carbon-oxygen bonds in ethers, the overall molecule possesses a modest dipole moment.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). This compound itself cannot act as a hydrogen bond donor, but the sulfur atom can act as a weak hydrogen bond acceptor.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. Given that this compound has a significant nonpolar character due to its benzyl group and hydrocarbon chain, it is expected to be readily soluble in nonpolar solvents. The dominant interactions will be dispersion forces between the solute and solvent molecules.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMF): These solvents possess permanent dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[2] They can, however, act as hydrogen bond acceptors. The solubility of this compound in these solvents will be influenced by a combination of dispersion forces and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound is only slightly soluble in water, its solubility in polar protic organic solvents like alcohols is significant. This is due to the favorable dipole-dipole and dispersion interactions between the this compound and the alcohol molecules. The ability of the sulfur atom in this compound to act as a weak hydrogen bond acceptor with the hydroxyl group of the alcohol also contributes to its solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] This model separates the total cohesive energy of a substance into three components:

-

δD (Dispersion): Represents the energy from London dispersion forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25°C.

| Solvent | Classification | Solubility (g/L) at 25°C |

| Acetone | Polar Aprotic | 3217.11 |

| Acetonitrile | Polar Aprotic | 1803.75 |

| n-Butanol | Polar Protic | 1225.66 |

| Diethyl Ether | Polar Aprotic | 2290.44 |

| Dimethylformamide (DMF) | Polar Aprotic | 2143.36 |

| Ethanol | Polar Protic | 1545.63 |

| Ethyl Acetate | Polar Aprotic | 2069.52 |

| Isopropanol | Polar Protic | 1114.73 |

| Methanol | Polar Protic | 750.67 |

| n-Propanol | Polar Protic | 1258.09 |

| Toluene | Nonpolar | 1892.4 |

| Water | Polar Protic | 0.17 |

Data sourced from publicly available chemical databases.

As the data indicates, this compound exhibits high solubility in a range of common organic solvents, from nonpolar toluene to polar aprotic solvents like acetone and polar protic solvents like ethanol. Its solubility is very low in water, which is consistent with its predominantly nonpolar character.

Experimental Determination of Solubility

For novel solvent systems or to verify solubility at different temperatures, experimental determination is often necessary. The following sections provide detailed protocols for two common methods for determining the solubility of a liquid solute in a liquid solvent.

Safety Precautions

Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. This compound is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility.[9] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.2.1. Protocol

-

Preparation of Saturated Solution:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a circulating water bath), add a known volume of the desired organic solvent.

-

While stirring, incrementally add this compound to the solvent until a slight excess of the solute is observed as a separate phase, indicating that the solution is saturated.

-

Allow the mixture to equilibrate with continuous stirring for a sufficient period (e.g., 24 hours) to ensure that equilibrium solubility is reached. Maintain a constant temperature throughout this period.

-

-

Sample Collection and Analysis:

-

Stop the stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 10.00 mL) of the clear, saturated supernatant using a calibrated volumetric pipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.

-

Cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility (g/L) = (Mass of solute / Volume of aliquot) * 1000

-

4.2.2. Diagram of Gravimetric Method Workflow

Caption: Workflow for determining solubility using the gravimetric method.

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct UV/Vis absorbance profile that is different from the solvent.[10] It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

4.3.1. Protocol

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations. The concentration range should bracket the expected solubility.

-

Using a UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Step 1).

-

After equilibration, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solute.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

4.3.2. Diagram of UV/Vis Spectroscopic Method Workflow

Caption: Workflow for determining solubility using UV/Vis spectroscopy.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. The high solubility of this thioether in a wide array of nonpolar, polar aprotic, and polar protic solvents can be rationalized by considering the interplay of intermolecular forces, primarily London dispersion forces and dipole-dipole interactions. The provided quantitative data serves as a valuable resource for solvent selection, while the detailed experimental protocols offer a practical framework for in-house solubility determination. For researchers and professionals in drug development and organic synthesis, a solid understanding of these principles and practices is indispensable for the successful design and execution of their work.

References

- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 766-92-7 [thegoodscentscompany.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Downloads | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 8. This compound | 766-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. longdom.org [longdom.org]

An In-depth Technical Guide to the Electronic and Structural Properties of Benzyl Methyl Sulfide

Foreword: Unveiling the Subtleties of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the core electronic and structural characteristics of benzyl methyl sulfide (CAS 766-92-7). This seemingly simple molecule, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a cornerstone in various chemical endeavors, from the synthesis of complex bioactive molecules to its application in fragrance and flavor industries.[1][2] Its significance in medicinal chemistry is particularly noteworthy, with the benzyl sulfide moiety appearing in a range of compounds exhibiting promising therapeutic activities.[3]

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the nuanced interplay between the molecule's conformation, electronic landscape, and its resulting chemical behavior. As your guide, I will not merely present data; I will delve into the causality behind experimental observations and computational predictions, grounding every assertion in verifiable, authoritative sources. Our exploration will be underpinned by a commitment to scientific integrity, providing you with not just information, but a deeper understanding of this versatile chemical entity.

Molecular Architecture: A Study in Conformational Preference

The three-dimensional arrangement of atoms in this compound is not static. Rotation around the C(aryl)-C(methylene) and C(methylene)-S bonds gives rise to a dynamic conformational landscape. Understanding the preferred spatial orientation is paramount, as it dictates how the molecule interacts with its environment, be it a solvent, a reactant, or a biological target.

The Predominance of the Gauche Conformation

This preference for a non-planar arrangement can be attributed to a stabilizing interaction between the sulfur atom's lone pair electrons and the π-system of the aromatic ring. This hyperconjugative interaction outweighs the potential steric hindrance that might be expected to favor a more extended, anti conformation.

Rotational Barriers and Conformational Dynamics

The transition between different conformations is not without an energy cost. Computational studies on benzyl mercaptan have determined the rotational barrier for the interconversion of equivalent gauche conformers to be approximately 248 cm⁻¹ (2.97 kJ/mol).[7] This relatively low barrier indicates that at room temperature, this compound is a conformationally flexible molecule, rapidly interconverting between its stable gauche forms.

The following diagram illustrates the key rotational dynamics:

Caption: Conformational energy landscape of this compound.

The Electronic Landscape: Reactivity and Interactions

The distribution of electrons within the this compound framework governs its reactivity and intermolecular interactions. A thorough understanding of its electronic properties is therefore crucial for predicting its behavior in chemical synthesis and biological systems.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the presence of the sulfur lone pairs and the π-electron system. The LUMO, conversely, is likely distributed over the antibonding orbitals of the benzyl group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative electrostatic potential (typically colored red) around the sulfur atom, corresponding to the high electron density of its lone pairs. This makes the sulfur atom a prime target for electrophiles. Conversely, the hydrogen atoms of the methyl and methylene groups, as well as the aromatic protons, would exhibit positive electrostatic potential (typically colored blue), rendering them susceptible to nucleophilic interactions.

The following diagram illustrates the expected MEP surface:

Caption: Predicted MEP surface of this compound.

Spectroscopic Signature: An Analytical Fingerprint

A combination of spectroscopic techniques provides an unambiguous identification of this compound and offers further insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characteristic and allow for the straightforward assignment of all protons and carbons.

| ¹H NMR Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Integration |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H |

| Methylene Protons (-CH₂-) | 3.65 | Singlet | 2H |

| Methyl Protons (-CH₃) | 2.00 | Singlet | 3H |

| ¹³C NMR Assignment | Chemical Shift (ppm, approx.) |

| Quaternary Aromatic Carbon | 138.5 |

| Aromatic CH | 129.0, 128.5, 127.0 |

| Methylene Carbon (-CH₂-) | 38.0 |

| Methyl Carbon (-CH₃) | 15.5 |

Note: Approximate chemical shifts are based on typical values and may vary slightly depending on the solvent and instrument.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹, approx.) | Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H Stretch | 2920 - 2980 | Medium |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Medium-Strong |

| CH₂ Scissoring | 1420 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Data sourced from the NIST WebBook.[12][13] The C-S stretching vibration is often weak and can be difficult to definitively assign in a complex spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 138.[14][15] The most abundant fragment is typically the tropylium cation at m/z 91, formed by the facile cleavage of the C(methylene)-S bond and subsequent rearrangement of the benzyl cation. Other significant fragments include those corresponding to the loss of a methyl radical and further fragmentation of the aromatic ring.[1]

Synthesis and Characterization: Practical Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis and analysis of this compound, grounded in established chemical principles.

Experimental Protocol: Synthesis of this compound